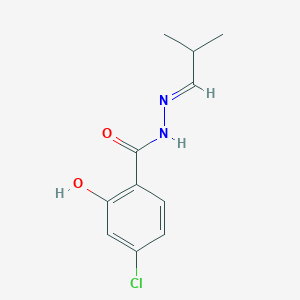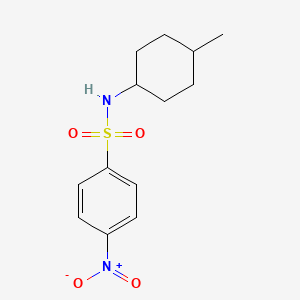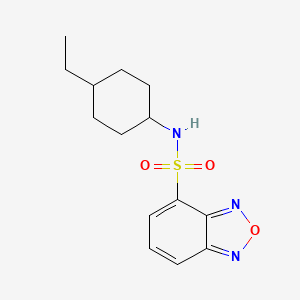![molecular formula C18H30N2O2S B4282092 1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4282092.png)
1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-propylpiperazine
Overview
Description
1-[(Pentamethylphenyl)sulfonyl]-4-propylpiperazine is a chemical compound with the molecular formula C18H31N2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound is characterized by the presence of a pentamethylphenyl group attached to a sulfonyl moiety, which is further connected to a propyl-substituted piperazine ring
Preparation Methods
The synthesis of 1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-propylpiperazine typically involves the reaction of pentamethylbenzenesulfonyl chloride with 4-propylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(Pentamethylphenyl)sulfonyl]-4-propylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Pentamethylphenyl)sulfonyl]-4-propylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-propylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can also interact with neurotransmitter receptors, influencing their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[(Pentamethylphenyl)sulfonyl]-4-propylpiperazine can be compared with other similar compounds, such as:
1-[(Pentamethylphenyl)sulfonyl]piperazine: Lacks the propyl group, which may affect its reactivity and interactions.
1-[(Pentamethylphenyl)sulfonyl]-4-phenylpiperazine: Contains a phenyl group instead of a propyl group, which can influence its chemical properties and applications.
The uniqueness of 1-[(2,3,4,5,6-Pentamethylphenyl)sulfonyl]-4-propylpiperazine lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)sulfonyl-4-propylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c1-7-8-19-9-11-20(12-10-19)23(21,22)18-16(5)14(3)13(2)15(4)17(18)6/h7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLHDMKVZHPUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=C(C(=C(C(=C2C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-tert-butyl-N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4282042.png)
![N-{3-[N-(2,2-dimethylpropanoyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4282051.png)
![N-(4-{N-[(2-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4282058.png)
![1-(benzylsulfonyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4282061.png)
![4-{[4-(2,6-dichlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4282064.png)
![3-isobutoxy-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B4282065.png)
![N'-[1-(4-chlorophenyl)butylidene]-2-(3,4-dichlorophenyl)acetohydrazide](/img/structure/B4282068.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B4282078.png)
![N-[1-(2H-13-BENZODIOXOL-5-YL)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4282079.png)

![2-{[4-ALLYL-5-(2-ETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE](/img/structure/B4282099.png)

